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molecular formula C6H3Cl2NO2 B057281 2,4-Dichloronitrobenzene CAS No. 611-06-3

2,4-Dichloronitrobenzene

Cat. No. B057281
M. Wt: 192 g/mol
InChI Key: QUIMTLZDMCNYGY-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

A suspension of 2-morpholinoethanamine (5.34 g, 41 mmol), 2,4-dichloro-1-nitrobenzene (7.87 g, 41 mmol) and Cs2CO3 (26.73 g, 82 mmol) in acetonitrile (100 mL) was refluxed for 6 h under N2, then cooled to rt, filtered and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=4:1) to give the title compound as a yellow solid (5.90 g, 50%).
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
26.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][NH2:9])[CH2:3][CH2:2]1.[Cl:10][C:11]1[CH:16]=[C:15](Cl)[CH:14]=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19].C([O-])([O-])=O.[Cs+].[Cs+]>C(#N)C>[Cl:10][C:11]1[CH:16]=[C:15]([CH:14]=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19])[NH:9][CH2:8][CH2:7][N:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.34 g
Type
reactant
Smiles
O1CCN(CC1)CCN
Name
Quantity
7.87 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Name
Cs2CO3
Quantity
26.73 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 h under N2
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=4:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(NCCN2CCOCC2)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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